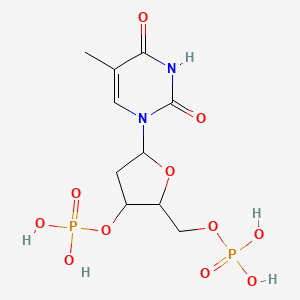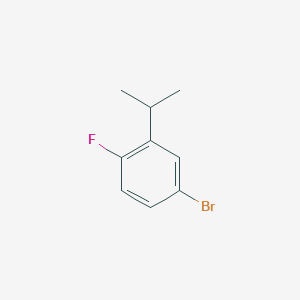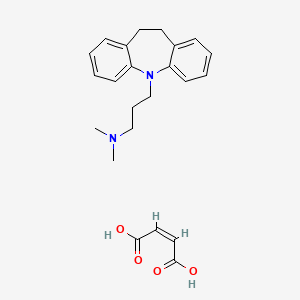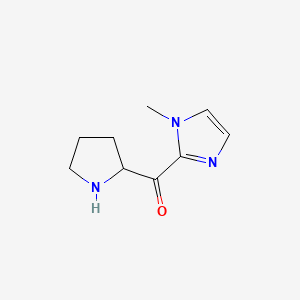
1-methyl-2-prolyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-metil-2-prolil-1H-imidazol es un compuesto heterocíclico que pertenece a la familia del imidazol. Los imidazoles son anillos de cinco miembros que contienen tres átomos de carbono y dos átomos de nitrógeno en posiciones no adyacentes. Este compuesto específico presenta un grupo metilo en la primera posición y un grupo prolilo en la segunda posición, lo que lo convierte en un derivado único del imidazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-metil-2-prolil-1H-imidazol generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común es la ciclación de amido-nitrilos en presencia de un catalizador de níquel, que facilita la formación del anillo de imidazol . Otro enfoque implica el uso de aldehídos, benzilo y acetato de amonio en condiciones asistidas por microondas para producir imidazoles sustituidos .
Métodos de producción industrial: La producción industrial de 1-metil-2-prolil-1H-imidazol puede implicar reacciones de ciclación a gran escala utilizando catalizadores robustos y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-metil-2-prolil-1H-imidazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El anillo de imidazol puede sufrir reacciones de sustitución con electrófilos o nucleófilos, dependiendo de las condiciones de reacción.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, agentes alquilantes.
Productos principales formados:
Oxidación: Formación de N-óxidos o derivados hidroxilados.
Reducción: Formación de derivados de imidazol reducidos.
Sustitución: Formación de diversos derivados de imidazol sustituidos.
Aplicaciones Científicas De Investigación
1-metil-2-prolil-1H-imidazol tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-metil-2-prolil-1H-imidazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de imidazol puede formar enlaces de hidrógeno y coordinar con iones metálicos, influyendo en la actividad de las moléculas diana. Esta interacción puede modular varias vías bioquímicas, lo que lleva a los efectos terapéuticos o biológicos deseados .
Compuestos similares:
1-Metilimidazol: Carece del grupo prolilo, lo que lo hace menos estéricamente impedido.
2-Metilimidazol: Sustitución en la segunda posición con un grupo metilo en lugar de un grupo prolilo.
1-Fenil-2-metilimidazol: Presenta un grupo fenilo en la primera posición y un grupo metilo en la segunda posición.
Unicidad: 1-metil-2-prolil-1H-imidazol es único debido a la presencia de un grupo metilo y un grupo prolilo, lo que puede influir en su reactividad química y actividad biológica. El grupo prolilo introduce impedimento estérico y potencial para interacciones adicionales, distinguiéndolo de otros derivados de imidazol .
Comparación Con Compuestos Similares
1-Methylimidazole: Lacks the prolyl group, making it less sterically hindered.
2-Methylimidazole: Substitution at the second position with a methyl group instead of a prolyl group.
1-Phenyl-2-methylimidazole: Features a phenyl group at the first position and a methyl group at the second position.
Uniqueness: 1-Methyl-2-prolyl-1H-imidazole is unique due to the presence of both a methyl and a prolyl group, which can influence its chemical reactivity and biological activity. The prolyl group introduces steric hindrance and potential for additional interactions, distinguishing it from other imidazole derivatives .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(1-methylimidazol-2-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C9H13N3O/c1-12-6-5-11-9(12)8(13)7-3-2-4-10-7/h5-7,10H,2-4H2,1H3 |
Clave InChI |
IHKUZQJOYBTWQK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


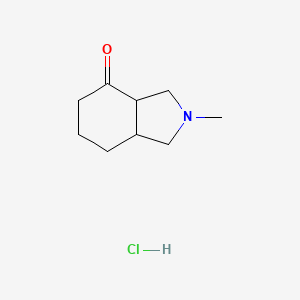
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)
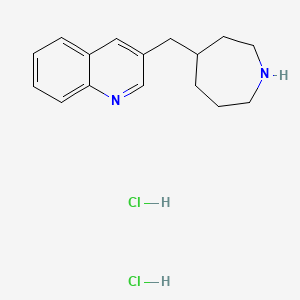
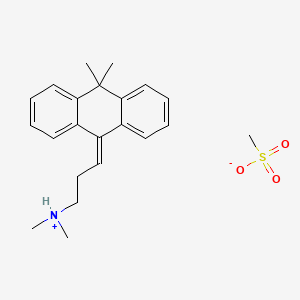

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
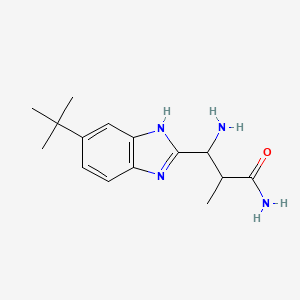
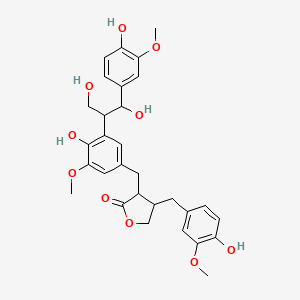
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
